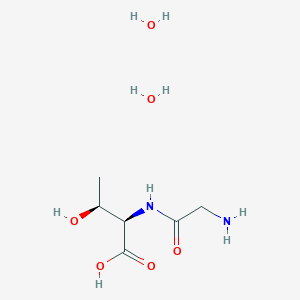

Glycyl-d-threonine dihydrate

Description

Historical Context and Discovery in Peptide Chemistry

The study of simple dipeptides is fundamental to understanding the structure and function of more complex proteins. Research into the crystal structures of amino acids and small peptides began to flourish in the mid-20th century, providing the first atomic-level insights into how these molecules assemble.

While specific discovery literature for the D-isomer is not prevalent, the crystal structure of its stereoisomer, Glycyl-L-threonine dihydrate, was first determined in 1973. iucr.orgcapes.gov.br This work was part of a broader effort to characterize the conformations and hydrogen-bonding patterns of small peptides, which are the building blocks of proteins. acs.org These early crystallographic studies laid the groundwork for understanding how peptide chains fold and interact with surrounding water molecules, a critical aspect of protein biology. The investigation of dipeptides like Glycyl-threonine provided essential data on bond lengths, angles, and non-covalent interactions that continue to inform the principles of structural chemistry. iucr.orgresearchgate.net

Significance within Dipeptide Research Paradigms

Glycyl-threonine dihydrate, particularly its L-isomer, has emerged as a significant model compound for advanced crystallographic studies. Its importance lies in its use for testing and refining experimental and computational methods aimed at understanding the electronic properties of molecules.

Model for Charge Density Analysis: Researchers have used Glycyl-L-threonine dihydrate to perform high-resolution X-ray diffraction experiments to map the experimental charge density distribution throughout the molecule. iucr.orgnih.gov This type of analysis reveals subtle details about the nature of covalent bonds, lone pairs, and intermolecular interactions, such as hydrogen bonds. iucr.orgnih.gov By studying the topology of the electron density, scientists can quantify the properties of the peptide bond and compare experimental results with theoretical calculations, which helps in refining the computational models used for larger biological systems. nih.govscite.ai These studies have shown that the electronic properties of atoms and functional groups are largely transferable from simple building blocks like dipeptides to more complex structures. nih.gov

Proving Ground for Quantum Crystallography: More recently, Glycyl-L-threonine dihydrate was used as a test case for a novel software interface called lamaGOET, which connects quantum chemistry software with crystallographic refinement programs. researchgate.netiucr.org This new approach, known as quantum crystallography, aims to improve the accuracy of crystal structure determination, especially for the positions of hydrogen atoms. researchgate.netiucr.orgnauka.gov.pl The dipeptide was used to showcase several advanced refinement techniques, demonstrating the compound's utility as a benchmark for validating new scientific software and methodologies. researchgate.netiucr.org

Table 2: Crystallographic Data for Glycyl-L-threonine Dihydrate This table presents the crystallographic parameters determined for the L-isomer, which serves as a crucial model in dipeptide research.

| Parameter | Value | Source |

| Crystal System | Orthorhombic | iucr.org |

| Space Group | P2₁2₁2₁ | iucr.org |

| Unit Cell Dimensions | a = 9.572 Å, b = 10.039 Å, c = 10.548 Å | iucr.org |

| Volume (V) | 1013.6 ų | iucr.org |

| Molecules per Unit Cell (Z) | 4 | iucr.org |

| Temperature | 110 K | iucr.org |

Current Research Landscape and Future Trajectories for Glycyl-d-threonine Dihydrate Studies

The current research involving Glycyl-threonine and related structures continues to push the boundaries of analytical chemistry and biochemistry. While direct studies on the D-isomer are less common, the foundational knowledge gained from its L-counterpart informs broader research areas.

Advancements in Structural Determination: The use of Glycyl-L-threonine dihydrate in validating quantum crystallography methods points to a future where highly accurate electron density distributions can be determined for a wide range of biomolecules. researchgate.netiucr.org This could lead to a more profound understanding of enzyme mechanisms, drug-receptor interactions, and the fundamental forces that govern protein folding.

Role in Biosynthesis Research: Threonine itself is a crucial amino acid in the biosynthesis of various natural products. wikipedia.org For instance, enzymes known as L-threonine transaldolases catalyze reactions using L-threonine to create new, non-standard amino acids, which are components of complex antibiotics. nih.govnih.gov These enzymes cleave L-threonine to generate a glycyl intermediate that then reacts with other molecules. nih.gov Future research may explore how D-threonine or dipeptides containing it could be used as substrates or inhibitors for such enzymes, potentially leading to the creation of novel bioactive compounds.

Investigations into Peptide Stability: Systematic studies on the thermal stability of dipeptides have revealed relationships between their structure, hydration state, and decomposition pathways. bac-lac.gc.ca Research has shown that heating solid dipeptides can be an efficient, solvent-free method to synthesize cyclic dipeptides (diketopiperazines), which are themselves an important class of molecules. bac-lac.gc.ca Future work could specifically investigate the thermal behavior of this compound to understand how the stereochemistry and hydroxyl side chain of the D-threonine residue influence its stability and potential for solid-state reactions.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R,3S)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoic acid;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O4.2H2O/c1-3(9)5(6(11)12)8-4(10)2-7;;/h3,5,9H,2,7H2,1H3,(H,8,10)(H,11,12);2*1H2/t3-,5+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDXCPYYJSKNOU-BZNGOSNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)CN)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)NC(=O)CN)O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Glycyl D Threonine Dihydrate

Classical Solution-Phase Peptide Synthesis Approaches

Solution-phase peptide synthesis (SPPS), though often more labor-intensive than solid-phase methods, remains a viable and sometimes preferred route for the production of short peptides like Glycyl-d-threonine. nih.gov This classical approach involves the sequential coupling of protected amino acid derivatives in a homogenous solution, with purification of the intermediate product after each step. beilstein-journals.orgresearchgate.net The fundamental principles of this method rely on meticulous control of protecting groups and the efficient formation of the amide bond. researchgate.net

Protection Group Strategies for Amino and Carboxyl Termini

The cornerstone of peptide synthesis is the use of temporary and permanent protecting groups to prevent unwanted side reactions. researchgate.netbachem.com In the synthesis of Glycyl-d-threonine, the α-amino group of one amino acid and the α-carboxyl group of the other must be reversibly blocked to ensure the specific formation of the desired peptide bond. ekb.eg

For the N-terminus, the two most common α-amino-protecting groups are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethoxycarbonyl (Fmoc) groups. researchgate.net

Boc Group: This group is stable under basic and nucleophilic conditions but is readily removed by moderate acids, such as trifluoroacetic acid (TFA). researchgate.netnih.gov The Boc/benzyl (B1604629) (Bzl) strategy is often favored for solution-phase synthesis. researchgate.net

Fmoc Group: The Fmoc group is stable to acid but is cleaved under mild basic conditions, typically with a solution of piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). csic.esiris-biotech.de

The C-terminal carboxyl group is typically protected as an ester, such as a methyl, ethyl, or benzyl ester, to prevent it from reacting during the coupling step. The choice of ester is critical, as it must be stable during the N-terminal deprotection steps and selectively cleavable at the end of the synthesis.

The side chain of D-threonine contains a hydroxyl group that must also be protected to prevent acylation during the coupling reaction. Common protecting groups for the threonine hydroxyl group include the tert-butyl (tBu) ether, which is used in the Fmoc strategy, and the benzyl (Bzl) ether, which is compatible with the Boc strategy. creative-peptides.compeptide.com Glycine (B1666218), having no side chain, does not require side-chain protection.

Peptide Coupling Reagent Selection and Efficiency

The formation of the peptide bond between the activated carboxyl group of one amino acid and the free amino group of another is the central reaction in peptide synthesis. ekb.egnih.gov This is facilitated by coupling reagents, which convert the carboxylic acid into a more reactive species.

Historically, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) were widely used. nih.gov These reagents activate the carboxyl group, but their use can sometimes lead to racemization and the formation of an insoluble urea (B33335) byproduct (in the case of DCC), which can complicate purification. researchgate.net

To improve efficiency and minimize side reactions, modern peptide synthesis relies on aminium/uronium or phosphonium (B103445) salt-based coupling reagents. researchgate.netpeptide.com These are typically used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivatives (e.g., HOAt), which act as racemization suppressors. acs.org Reagents such as HBTU, HATU, and PyBOP are highly efficient, promoting rapid coupling with minimal loss of stereochemical integrity. peptide.comsigmaaldrich.com

Table 1: Comparison of Common Peptide Coupling Reagents

| Reagent Class | Example Reagent | Full Name | Key Characteristics |

|---|---|---|---|

| Carbodiimide | DCC | N,N'-Dicyclohexylcarbodiimide | Inexpensive and effective; produces an insoluble urea byproduct. nih.govresearchgate.net |

| DIC | N,N'-Diisopropylcarbodiimide | Produces a soluble urea byproduct, simplifying purification. biotage.com | |

| Aminium/Uronium | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Highly efficient with low racemization, especially with HOBt. peptide.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | One of the most effective reagents, particularly for difficult couplings, due to the anchimeric assistance of the pyridine (B92270) nitrogen. acs.orgsigmaaldrich.com | |

| Phosphonium | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Generates OBt active esters; very effective for routine synthesis. sigmaaldrich.com |

| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Highly effective, especially for sterically hindered couplings. peptide.com |

Purification Techniques for Synthesized Glycyl-d-threonine Dihydrate

Following the final deprotection step, the crude this compound must be purified. Due to the small size and polar nature of the dipeptide, several techniques can be employed. Recrystallization from a suitable solvent system, such as water/ethanol, can be an effective method for obtaining the crystalline dihydrate form.

For more rigorous purification, chromatographic methods are used. Ion-exchange chromatography is particularly well-suited for separating the desired peptide from unreacted amino acids and byproducts, exploiting the zwitterionic nature of the peptide. acs.org Reversed-phase high-performance liquid chromatography (RP-HPLC) is another powerful technique for achieving high purity.

Solid-Phase Peptide Synthesis Adaptations for this compound

Solid-phase peptide synthesis (SPPS), pioneered by Bruce Merrifield, has become the dominant method for peptide production due to its simplicity, efficiency, and amenability to automation. csic.esresearchgate.net In this approach, the peptide is assembled on an insoluble polymeric support (resin), which simplifies the purification process to simple filtration and washing after each reaction step. csic.es

Resin Selection and Functionalization Strategies

The choice of resin is a critical factor for a successful SPPS. peptide.com The resin must be chemically stable throughout the synthesis but allow for the clean cleavage of the final peptide under specific conditions. nih.gov For the synthesis of Glycyl-d-threonine with a free C-terminal carboxylic acid, an acid-labile resin is required.

Commonly used resins include polystyrene-based supports and more hydrophilic polyethylene (B3416737) glycol (PEG)-functionalized resins. nih.govbiotage.comnih.gov The loading capacity of the resin—the amount of the first amino acid that can be attached per gram of resin—is another important consideration. For a short peptide like Glycyl-d-threonine, a resin with a standard substitution level (0.5 to 1.2 mmol/g) is generally suitable. peptide.com

Table 2: Resins Suitable for Synthesizing C-Terminal Acid Peptides

| Resin Name | Linker Type | Cleavage Condition | Typical Application/Strategy |

|---|---|---|---|

| Wang Resin | p-Alkoxybenzyl alcohol | Moderate acid (e.g., 50-95% TFA) | Widely used for Fmoc-based synthesis of peptide acids. peptide.com |

| 2-Chlorotrityl Chloride Resin | 2-Chlorotrityl | Very mild acid (e.g., 1% TFA or acetic acid) | Ideal for producing protected peptide fragments and minimizing racemization of the C-terminal residue. peptide.combiosynth.com |

| Merrifield Resin | Chloromethyl | Strong acid (e.g., HF) | The original resin for Boc-based SPPS. peptide.com |

| Rink Acid Resin | Diaminobenzhydryl-type | Moderate acid (e.g., TFA) | Fmoc-based synthesis of peptide acids. google.com |

In the synthesis of Glycyl-d-threonine, D-threonine (with its side chain and α-amino group protected) would first be anchored to the selected resin.

Automated Synthesis Protocols and Optimization Challenges

The repetitive nature of SPPS makes it highly suitable for automation. beilstein-journals.org Automated synthesizers perform the cycles of deprotection, washing, coupling, and washing under computer control, significantly accelerating the process. nih.govd-nb.info

A typical automated cycle for adding the glycine residue in an Fmoc-based synthesis would be:

Removal of the Fmoc group from the resin-bound D-threonine using piperidine in DMF.

A series of washes with DMF to remove excess piperidine and the cleaved Fmoc adduct.

Coupling of the next amino acid (Fmoc-Gly-OH), pre-activated with a coupling reagent like HCTU or DIC/Oxyma, to the free amino group on the resin.

A final series of washes to remove excess reagents and byproducts.

Despite the simplicity of synthesizing a dipeptide, challenges can arise. One potential issue is the formation of diketopiperazine (DKP). This intramolecular cyclization can occur after the deprotection of the second amino acid (glycine), leading to the cleavage of the dipeptide from the resin. The Gly-Xxx sequence is particularly prone to this side reaction. nih.gov Using a sterically hindered resin like 2-chlorotrityl chloride resin can help minimize DKP formation. nih.govbiosynth.com While aggregation of the growing peptide chain is a significant challenge for longer peptides, it is generally not a major concern for a dipeptide. sigmaaldrich.com

Chemoenzymatic and Enzymatic Synthesis Routes

Chemoenzymatic and fully enzymatic synthesis pathways provide elegant solutions for the construction of peptides like Glycyl-d-threonine. These methods leverage the inherent specificity of enzymes to control stereochemistry and catalyze peptide bond formation, often under environmentally benign aqueous conditions.

Enzyme Catalysis in Peptide Bond Formation and Cleavage

The formation of the peptide bond between glycine and D-threonine is a critical step that can be catalyzed by various enzymes. While chemical peptide synthesis often requires complex protection and deprotection steps, enzymatic methods can offer a more direct route.

Nonribosomal peptide synthetases (NRPSs) are large, modular enzymes that synthesize a wide array of peptide-based natural products, including those with non-proteinogenic amino acids like D-isomers. rsc.orgacs.org Each module of an NRPS is responsible for the incorporation of a specific amino acid and contains several domains, including an adenylation (A) domain for amino acid recognition and activation, a peptidyl carrier protein (PCP) or thiolation (T) domain for covalently tethering the growing peptide chain, and a condensation (C) domain for peptide bond formation. acs.org

The A-domain acts as the "gatekeeper," selecting the specific amino acid to be incorporated. rsc.org While some NRPSs exhibit high specificity for L-amino acids, others have been shown to activate D-amino acids. For instance, the first module of the PvdD nonribosomal peptide synthetase from Pseudomonas aeruginosa shows high specificity for L-threonine and does not effectively utilize D-threonine as a substrate. nih.govnih.gov However, the modular nature of NRPSs allows for engineering and domain swapping to potentially create a synthetase that could accept glycine and D-threonine as substrates for the synthesis of Glycyl-d-threonine.

Another class of enzymes, such as α-chymotrypsin and its modified variants, have been described for the synthesis of dipeptides containing D-amino acids. These proteases, which normally catalyze the cleavage (hydrolysis) of peptide bonds, can be used in reverse under specific conditions (e.g., in organic solvents or aqueous-organic mixtures with activated amino acid esters) to favor synthesis.

Furthermore, enzymes like muramoyl-pentapeptide carboxypeptidase have been shown to catalyze the synthesis of dipeptides with a D-D configuration, demonstrating the potential of this enzyme class for incorporating D-amino acids. The enzymatic coupling of an N-terminally protected amino acid ester with another amino acid can proceed with high yields, and notably, without significant racemization, even when D-amino acids are involved. google.com

Stereoselective Production of D-Threonine and Related Amino Acids

The cornerstone of synthesizing Glycyl-d-threonine is the availability of the chiral precursor, D-threonine. Enzymatic methods provide a highly stereoselective route to this non-proteinogenic amino acid. D-threonine aldolases (DTAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible aldol (B89426) reaction between glycine and an aldehyde. researchgate.net Specifically, they can synthesize D-threonine from glycine and acetaldehyde. nih.gov

Various microbial sources of D-threonine aldolases have been identified and characterized, each with distinct properties. These enzymes exhibit high stereoselectivity for the α-carbon, but may have lower selectivity for the β-carbon, leading to the formation of D-allo-threonine as a byproduct. nih.govacs.org However, reaction conditions can be optimized to favor the desired D-threonine diastereomer. researchgate.netrsc.org The efficiency of these enzymes can be influenced by factors such as temperature, pH, and the presence of metal ions. researchgate.net

Below is a table summarizing the characteristics of D-threonine aldolases from different microbial sources, which are key biocatalysts for the production of D-threonine.

| Enzyme Source | Substrates | Product(s) | Optimal pH | Optimal Temperature | Key Findings |

| Delftia sp. RIT313 | Glycine, Acetaldehyde | D-threonine, D-allo-threonine | 6.0 | 50°C | The purified enzyme showed an activity of 21.3 U/mg. Conversion and stereoselectivity are highly dependent on reaction conditions. researchgate.netrsc.org |

| Xanthomonas oryzae | Glycine, Various aldehydes | threo-β-hydroxy-α-d-amino acids | - | - | Forms threo-β-hydroxy-α-d-amino acids as kinetically controlled products. acs.org |

| Aeromonas jandaei (L-threonine aldolase) | Glycine, Various aldehydes | erythro-β-hydroxy-α-l-amino acids (with aliphatic aldehydes), threo isomer (with aromatic aldehydes) | - | - | Although an L-threonine aldolase, its study provides insights into the stereochemical control of the aldol reaction. frontiersin.org |

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The chemoenzymatic synthesis of this compound aligns well with these principles.

The use of enzymes as catalysts is inherently green. Enzymes operate under mild conditions (temperature, pressure, and pH), are biodegradable, and often exhibit high specificity, which minimizes the formation of byproducts and simplifies purification processes. The enzymatic synthesis of D-threonine and the subsequent peptide coupling can be performed in aqueous media, avoiding the use of volatile and often toxic organic solvents.

A significant focus in greening peptide synthesis has been the replacement of traditional solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), which have considerable toxicity. rsc.org Research has identified several greener alternatives for solid-phase peptide synthesis (SPPS), which can also be applied to solution-phase synthesis.

Here is an interactive data table of greener solvents explored for peptide synthesis:

| Green Solvent | Abbreviation | Key Advantages |

| 2-Methyltetrahydrofuran | 2-MeTHF | Less toxic than DMF and NMP, can provide high crude purity. biotage.com |

| Cyclopentyl methyl ether | CPME | Substantially less toxic than DMF and NMP. biotage.com |

| Propylene carbonate | PC | A polar aprotic solvent that can replace DCM and DMF. rsc.org |

| N-Butylpyrrolidone | NBP | Non-toxic, biodegradable, and performs on par with DMF in peptide synthesis. rgdiscovery.com |

| Dipropyleneglycol dimethylether | DMM | Low human toxicity and effective in both manual and microwave-assisted SPPS. nih.gov |

| Dimethyl sulfoxide/Ethyl acetate | DMSO/EtOAc | A binary mixture of less hazardous solvents with adjustable polarity. gyrosproteintechnologies.com |

By employing enzymatic catalysts for both the synthesis of the D-threonine precursor and the subsequent peptide bond formation, and by utilizing greener solvents where necessary, the synthesis of this compound can be achieved in a more sustainable and environmentally friendly manner. The one-pot synthesis approach, where multiple reaction steps are carried out in a single reactor without isolating intermediates, further enhances the green credentials of the process by reducing waste and energy consumption.

Structural Elucidation and Conformational Analysis Methodologies

X-ray Crystallographic Investigations of Glycyl-d-threonine Dihydrate

X-ray crystallography is a powerful technique for determining the precise atomic and molecular structure of a crystalline compound. It relies on the diffraction of an X-ray beam by the ordered arrangement of atoms in a crystal to generate a three-dimensional electron density map, from which the atomic positions can be inferred. Despite the utility of this technique, a comprehensive search of the scientific literature and crystallographic databases reveals a notable absence of specific studies on the single-crystal X-ray diffraction of this compound. While the L-enantiomer, Glycyl-l-threonine dihydrate, has been the subject of crystallographic analysis, the corresponding data for the D-form are not publicly available.

In the absence of specific experimental data for this compound, the following sections outline the general methodologies that would be employed for its structural elucidation, based on standard crystallographic practices.

Crystal Growth Conditions and Techniques

The initial and often most challenging step in an X-ray crystallographic study is the growth of high-quality single crystals of sufficient size and regularity. For a dipeptide hydrate (B1144303) like this compound, this would typically involve dissolving the compound in a suitable solvent, often highly purified water, to create a saturated or slightly supersaturated solution.

Common techniques for crystal growth from solution include:

Slow Evaporation: The solution is left undisturbed in an environment that allows for the gradual evaporation of the solvent. This slow increase in concentration encourages the formation of well-ordered crystals.

Solvent/Anti-Solvent Diffusion: This method involves layering a solution of the compound with a miscible "anti-solvent" in which the compound is insoluble. Diffusion between the two layers creates a localized supersaturation at the interface, promoting crystallization.

Temperature Variation: The solubility of many compounds is temperature-dependent. By slowly cooling a saturated solution, the solubility decreases, leading to crystallization.

The choice of solvent, temperature, and crystallization technique would need to be empirically determined to yield crystals suitable for diffraction experiments.

Diffraction Data Collection and Refinement Procedures

Once suitable single crystals of this compound are obtained, they are mounted on a goniometer and exposed to a monochromatic X-ray beam. The resulting diffraction pattern, consisting of a series of spots of varying intensity, is recorded on a detector.

The data collection process involves rotating the crystal to capture a complete set of diffraction data from all possible orientations. Key parameters recorded during this process are the intensities and positions of the diffracted beams.

Following data collection, the raw diffraction data are processed and refined to determine the crystal structure. This involves:

Indexing and Unit Cell Determination: The diffraction pattern is analyzed to determine the dimensions and angles of the unit cell, the fundamental repeating unit of the crystal lattice.

Space Group Determination: Based on the symmetry of the diffraction pattern, the space group of the crystal is determined, which describes the symmetry operations within the unit cell.

Structure Solution: The phases of the diffracted X-rays, which are lost during the experiment, are determined using computational methods to generate an initial electron density map.

Structure Refinement: The initial model of the structure is refined by adjusting the atomic positions, thermal parameters, and other variables to achieve the best possible fit between the calculated and observed diffraction data.

The quality of the final refined structure is assessed using various statistical indicators, such as the R-factor.

Analysis of Intermolecular Interactions in the Solid State

A detailed analysis of the refined crystal structure of this compound would provide valuable information about the intermolecular interactions that stabilize the crystal lattice. These interactions are crucial for understanding the packing of the molecules in the solid state.

Key intermolecular interactions that would be investigated include:

Hydrogen Bonding: The presence of amine, carboxyl, hydroxyl, and water molecules in this compound suggests an extensive network of hydrogen bonds. The analysis would identify the donor and acceptor atoms and the geometry of these bonds.

Electrostatic Interactions: The charged carboxylate and ammonium (B1175870) groups of the zwitterionic dipeptide would lead to significant electrostatic interactions within the crystal.

Understanding these interactions is fundamental to explaining the physical properties of the compound, such as its melting point and solubility.

Topological Properties of the Peptide Bond and Side Chains

The topological analysis of the electron density, derived from high-resolution X-ray diffraction data, can provide a quantitative description of the chemical bonding in this compound. This approach, based on Quantum Theory of Atoms in Molecules (QTAIM), allows for the characterization of the covalent bonds within the molecule.

The analysis would focus on the critical points in the electron density, where the gradient of the density is zero. The properties of these critical points, particularly at the bond critical points, provide information about:

The strength and nature of the covalent bonds, including the peptide bond (C-N).

The properties of the bonds within the glycine (B1666218) and threonine side chains.

The degree of covalent character in the hydrogen bonds.

This detailed electronic structure information complements the geometric description obtained from the standard structural refinement.

Charge Density Analysis in the Solid State

Experimental charge density analysis, determined from accurate high-resolution X-ray diffraction data, offers a detailed picture of the distribution of electrons within the crystal. This technique goes beyond the simple determination of atomic positions and provides insights into the electrostatic properties of the molecule.

For this compound, a charge density analysis would allow for:

The determination of the net atomic charges on each atom.

The calculation of the electrostatic potential around the molecule, which is crucial for understanding how the molecule interacts with its environment.

The quantification of the electrostatic moments, such as the dipole moment, of the molecule in the solid state.

This information is particularly valuable for understanding the nature of the intermolecular interactions and for predicting the reactivity of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of molecules in solution. It provides information about the chemical environment of individual atoms, their connectivity, and their spatial relationships.

A comprehensive search of the scientific literature indicates that while predicted ¹H NMR spectra for Glycyl-threonine are available in databases, detailed experimental NMR spectroscopic studies specifically for this compound have not been published. Therefore, the following represents a general overview of the NMR approaches that would be employed for its structural characterization in solution.

Standard NMR experiments for a dipeptide like Glycyl-d-threonine would include:

¹H NMR Spectroscopy: This would provide information about the number of different types of protons in the molecule and their chemical environments. The chemical shifts, splitting patterns (multiplicity), and coupling constants of the proton signals would be analyzed to assign them to specific protons in the glycine and threonine residues.

¹³C NMR Spectroscopy: This technique would reveal the number of non-equivalent carbon atoms and their electronic environments.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be used to establish the connectivity between protons and between protons and their directly attached carbons, respectively. This would aid in the unambiguous assignment of all the signals in the ¹H and ¹³C NMR spectra.

NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D NMR experiment would provide information about the spatial proximity of protons, which is crucial for determining the preferred conformation of the dipeptide in solution.

The analysis of these NMR data would allow for the elucidation of the solution-state structure and conformational preferences of Glycyl-d-threonine.

One- and Two-Dimensional NMR Techniques for Connectivity and Configuration

The determination of the covalent framework and stereochemistry of this compound relies heavily on one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. 1D ¹H NMR provides initial information on the types and number of chemically distinct protons in the molecule. For this compound, characteristic signals would be expected for the glycine α-protons, the threonine α- and β-protons, the threonine γ-methyl protons, and exchangeable amide and hydroxyl protons. nih.govchemicalbook.com

To establish the connectivity between these protons, 2D NMR experiments are essential. Correlation Spectroscopy (COSY) is used to identify scalar-coupled protons, revealing the spin systems of the individual amino acid residues. For instance, a COSY spectrum would show correlations between the α-proton and β-proton of the threonine residue, and between the β-proton and the γ-methyl protons.

To connect the two amino acid residues, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be employed. These experiments detect through-space proximity between protons. A key correlation would be the NOE between the glycine α-protons and the amide proton of the D-threonine residue, which unequivocally establishes the Gly-Thr sequence.

Heteronuclear correlation techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are used to assign the ¹³C signals. HSQC correlates directly bonded proton-carbon pairs (e.g., Cα-Hα), while HMBC reveals longer-range couplings (2-3 bonds), which helps in assigning quaternary carbons like the carbonyl carbons of the peptide bond and the C-terminus. The configuration of the chiral centers, particularly the D-configuration of the threonine residue, is typically confirmed by comparing observed chemical shifts and coupling constants with known data for D- and L-amino acid-containing peptides or through specialized NMR experiments in a chiral environment. chemrxiv.org

Table 1: Expected ¹H NMR Resonances for Glycyl-d-threonine

| Residue | Proton | Expected Chemical Shift Range (ppm) |

|---|---|---|

| Glycine | α-CH₂ | 3.8 - 4.2 |

| D-Threonine | NH | 8.0 - 8.5 |

| D-Threonine | α-CH | 4.2 - 4.6 |

| D-Threonine | β-CH | 4.0 - 4.4 |

Note: Values are predictive and can vary based on solvent, pH, and temperature. hmdb.ca

Conformational Analysis in Solution via NMR Spectroscopy

While X-ray crystallography provides the solid-state structure, NMR spectroscopy is the premier technique for investigating the conformational landscape of this compound in solution. nih.gov The molecule is not static in solution but exists as an ensemble of interconverting conformers. Key NMR parameters provide insights into this dynamic behavior.

The magnitude of the three-bond J-coupling constant between the amide proton and the α-proton (³J(HN,Hα)) is related to the backbone dihedral angle φ (phi) through the Karplus equation. Measuring this coupling constant provides information about the preferred backbone conformation of the threonine residue.

Nuclear Overhauser Effects (NOEs) are crucial for determining spatial proximities between protons within the molecule. nih.gov The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the two protons. By analyzing a range of intra-residue and inter-residue NOEs, a set of distance restraints can be generated. For example, the presence or absence of an NOE between the glycine α-proton and the threonine β-proton can define the orientation around the peptide bond.

Temperature coefficients of the amide proton chemical shifts can indicate the extent of their involvement in intramolecular hydrogen bonding versus solvent exposure. nih.gov A small temperature coefficient suggests that the amide proton is shielded from the solvent, possibly by participating in a stable intramolecular hydrogen bond, which is a key feature of secondary structures like β-turns. These experimental restraints are often used in conjunction with molecular dynamics simulations to generate a model of the dominant solution conformation(s). nih.gov

Isotopic Labeling Strategies for Enhanced NMR Studies

For more complex peptides or for specific NMR experiments, isotopic labeling with ¹³C and/or ¹⁵N is a powerful strategy to enhance sensitivity and resolve spectral overlap. nih.govresearchgate.net While often applied to larger proteins expressed in bacteria, the principles can be adapted for the chemical synthesis of dipeptides like Glycyl-d-threonine.

Uniform labeling involves enriching the entire molecule with ¹³C and/or ¹⁵N. This is particularly useful for heteronuclear NMR experiments that form the basis of modern structural studies. utoronto.ca

Selective or residue-specific labeling involves incorporating an isotopically labeled amino acid at a specific position during peptide synthesis. nih.gov For instance, one could synthesize Glycyl-d-threonine with a ¹⁵N-labeled D-threonine. This would simplify the ¹H-¹⁵N HSQC spectrum to a single peak, allowing for the unambiguous study of the threonine amide group's environment and dynamics. Similarly, incorporating a ¹³C-labeled glycine would facilitate the analysis of its specific carbon signals. eurisotop.com

These labeling strategies overcome limitations of studying molecules at natural isotopic abundance, enabling more advanced NMR experiments to probe structure and dynamics with greater precision. nih.gov

Vibrational Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy Methodologies

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups and probe the hydrogen bonding environment within this compound. thermofisher.com The FT-IR spectrum arises from the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational modes. libretexts.org

Key vibrational bands are used to characterize the dipeptide. The amide group gives rise to several characteristic bands: the Amide I band (primarily C=O stretching) typically appears between 1600 and 1700 cm⁻¹, and its exact position is sensitive to hydrogen bonding and secondary structure. The Amide II band (a combination of N-H in-plane bending and C-N stretching) is found between 1500 and 1600 cm⁻¹. researchgate.net

Other important vibrations include the O-H stretching of the carboxyl group and the threonine side chain, which appear as a broad band typically above 3000 cm⁻¹. The N-H stretching of the amino group and amide is also found in this region. The presence of water of hydration in the dihydrate form will contribute to the broadness of the O-H stretching band. nih.gov Vibrations corresponding to C-H stretching, bending, and rocking from the aliphatic parts of the molecule are observed in the fingerprint region (below 1500 cm⁻¹). nih.gov

Table 2: Characteristic FT-IR Bands for this compound

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

|---|---|---|

| O-H / N-H | Stretching | 3000 - 3500 (broad) |

| C-H | Stretching | 2850 - 3000 |

| Amide I | C=O Stretching | 1600 - 1700 |

| Amide II | N-H Bending / C-N Stretching | 1500 - 1600 |

Raman Spectroscopic Applications in Structural Research

Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. It relies on inelastic scattering of monochromatic light, and it is particularly sensitive to non-polar bonds and skeletal vibrations, making it valuable for studying the backbone conformation of peptides. nih.gov

Because water is a weak Raman scatterer, this technique is well-suited for studying samples in aqueous solution without significant solvent interference, providing insights into the solution-state structure which can be compared with results from NMR. nih.gov

Mass Spectrometric Techniques for Sequence and Purity Assessment

Mass spectrometry (MS) is a fundamental analytical technique for confirming the molecular weight, determining the amino acid sequence, and assessing the purity of this compound. Using a soft ionization technique like Electrospray Ionization (ESI), the intact molecule can be ionized with minimal fragmentation, typically as a protonated molecule [M+H]⁺. The high-resolution mass measurement from an instrument like an Orbitrap or a Time-of-Flight (TOF) analyzer allows for the confirmation of the elemental composition.

For sequence verification, tandem mass spectrometry (MS/MS) is employed. The [M+H]⁺ ion is isolated and subjected to Collision-Induced Dissociation (CID). This process fragments the peptide bond in predictable ways, primarily generating b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing the sequence to be read directly from the spectrum. For Glycyl-d-threonine, the fragmentation would yield b- and y-ions that confirm the Gly-Thr sequence.

This technique is also highly effective for purity assessment. It can detect the presence of impurities, such as byproducts from synthesis (e.g., deletion sequences) or the presence of isomeric impurities. For example, MS/MS fragmentation patterns can be used to distinguish threonine from its isomers like isothreonine, ensuring the correct primary structure of the synthesized peptide. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Glycine |

| D-threonine |

| L-threonine |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar molecules like peptides, allowing for their transfer into the gas phase with minimal fragmentation. In the analysis of this compound, ESI-MS is primarily utilized to determine its molecular weight with high accuracy. The ionization process typically results in the formation of protonated molecules, [M+H]⁺, where M represents the neutral Glycyl-d-threonine molecule. The presence of the two water molecules in the dihydrate form is generally not observed in the gas phase under typical ESI-MS conditions, as they are lost during the desolvation process.

The expected m/z (mass-to-charge ratio) for the protonated Glycyl-d-threonine can be calculated based on its elemental composition. This data is critical for confirming the identity of the compound in a sample. The high resolution of modern mass spectrometers allows for the differentiation of Glycyl-d-threonine from other compounds with the same nominal mass.

| Ion Species | Description | Theoretical m/z |

| [M+H]⁺ | Protonated molecule | Calculated based on the elemental formula of Glycyl-d-threonine |

| [M+Na]⁺ | Sodiated adduct | Calculated based on the elemental formula plus the mass of a sodium ion |

| [M+K]⁺ | Potassiated adduct | Calculated based on the elemental formula plus the mass of a potassium ion |

This table is interactive. Users can sort by column.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is another soft ionization technique that is highly effective for the analysis of peptides. nih.gov In this method, the analyte is co-crystallized with a matrix compound that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules, primarily as singly charged ions. nih.gov For this compound, MALDI-TOF MS serves as a complementary technique to ESI-MS for molecular weight determination.

One of the key advantages of MALDI-TOF MS is its tolerance to salts and other impurities that can suppress the signal in ESI-MS. The resulting spectrum is often simpler, dominated by the [M+H]⁺ ion, which simplifies data interpretation. Peptide mapping using MALDI-TOF/MS allows for the site-specific analysis of defined advanced glycation end products (AGEs). nih.gov

| Parameter | Description |

| Matrix | A UV-absorbing organic compound (e.g., α-cyano-4-hydroxycinnamic acid) |

| Ionization Mode | Primarily produces singly charged ions, such as [M+H]⁺ |

| Analyzer | Time-of-flight analyzer separates ions based on their mass-to-charge ratio |

This table is interactive. Users can sort by column.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the primary structure (amino acid sequence) of peptides. nih.gov In an MS/MS experiment, the protonated molecule of Glycyl-d-threonine, [M+H]⁺, is isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions provide a "fingerprint" that is characteristic of the peptide's sequence.

The fragmentation of peptides in the gas phase typically occurs at the amide bonds, leading to the formation of b- and y-type ions. For Glycyl-d-threonine, the cleavage of the peptide bond between the glycine and D-threonine residues would be the primary fragmentation pathway. The detection of the corresponding b₁ and y₁ ions would unequivocally confirm the sequence of the dipeptide. The interpretation of these fragmentation patterns is a cornerstone of peptide identification. nih.govunito.it

| Fragment Ion | Origin | Theoretical m/z |

| b₁ | Cleavage after Glycine | Calculated based on the elemental formula of the Glycyl residue |

| y₁ | Cleavage before D-Threonine | Calculated based on the elemental formula of the D-Threonine residue |

This table is interactive. Users can sort by column.

Chiroptical Spectroscopic Investigations

Chiroptical spectroscopy encompasses a group of techniques that are sensitive to the stereochemistry of molecules. For a chiral molecule like this compound, these methods provide invaluable information about its chiral purity and conformational preferences in solution.

Circular Dichroism (CD) Spectroscopy for Chiral Purity and Conformational Studies

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. americanpeptidesociety.org This technique is exquisitely sensitive to the secondary structure of peptides and proteins. americanpeptidesociety.orgnih.gov For a small dipeptide like Glycyl-d-threonine, the CD spectrum is influenced by the chirality of the D-threonine residue and the conformational flexibility of the peptide backbone.

The CD spectrum of Glycyl-d-threonine would be expected to show characteristic bands in the far-UV region (typically 190-250 nm), which arise from the n→π* and π→π* electronic transitions of the amide bond. springernature.com The sign and magnitude of these Cotton effects are dependent on the dihedral angles (φ and ψ) of the peptide backbone, and thus provide insight into the preferred solution-state conformation. acs.org The presence of the D-amino acid is expected to produce a CD spectrum that is an approximate mirror image of its L-counterpart, Glycyl-L-threonine, which can be a powerful tool for confirming chiral purity. researchgate.net Studies on similar dipeptides indicate that the conformational preferences can vary significantly, influencing the resulting CD spectra. researchgate.netcdnsciencepub.com

| Spectral Region | Electronic Transition | Conformational Dependence |

| ~220 nm | n→π* of the peptide bond | Highly sensitive to backbone dihedral angles |

| ~190-200 nm | π→π* of the peptide bond | Reflects the overall peptide conformation |

This table is interactive. Users can sort by column.

Computational and Theoretical Studies of Glycyl D Threonine Dihydrate

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including conformational changes and interactions with solvent molecules.

The accuracy of an MD simulation is fundamentally dependent on the quality of the force field used. A force field is a set of mathematical functions and associated parameters that describe the potential energy of the system as a function of its atomic coordinates. For biomolecules like peptides, force fields include terms for bond stretching, angle bending, dihedral torsions, and non-bonded interactions (van der Waals and electrostatic).

Several well-established force fields are used for simulating peptides and proteins, including:

OPLS-AA (Optimized Potentials for Liquid Simulations) nih.gov

Amber nih.gov

GROMOS nih.gov

CHARMM nih.gov

For a specific molecule like Glycyl-d-threonine dihydrate, a force field must accurately represent the behavior of the glycine (B1666218) and D-threonine residues, the peptide bond, and the interactions with the two water molecules of hydration. The choice of force field and water model (e.g., SPC/E or TIP3P) can significantly influence the simulation results. nih.gov

Developing a new or refined force field often involves fitting its parameters to reproduce high-level quantum mechanical calculations or experimental data. nih.gov For instance, parameters can be adjusted until the forces calculated by the force field match those from DFT calculations for a range of molecular conformations. Validation involves testing the force field's ability to reproduce known experimental properties, such as crystal structure, density, or spectroscopic data, which it was not explicitly parameterized to fit. The sensitivity of simulation outcomes to force field parameters, such as partial atomic charges and van der Waals terms, necessitates careful selection and validation to ensure the model is robust and the results are reliable. nih.govrsc.org

Solvent Effects on this compound Conformation and Dynamics

The conformation and dynamics of peptides are intrinsically linked to their environment, particularly the surrounding solvent. Computational studies utilizing molecular dynamics (MD) simulations are crucial for elucidating these interactions at an atomic level. For this compound, the solvent environment dictates the stability of various conformational states by mediating intramolecular interactions and forming a hydration shell around the peptide.

Molecular dynamics simulations can model the behavior of the dipeptide in different solvents, from pure water to aqueous mixtures or organic solvents. These simulations reveal that solvent molecules directly compete with and influence the formation of intramolecular hydrogen bonds, which are critical for stabilizing specific peptide backbone conformations. aps.org For instance, in aqueous solutions, water molecules form hydrogen bonds with the amide and carbonyl groups of the peptide backbone, which can disrupt internal hydrogen bonds that would favor more compact structures. aps.org

Research on model peptides shows that different solvents can shift the conformational equilibrium. aps.org For example:

Water: Tends to favor more extended conformations like polyproline II (PPII) by effectively hydrating the peptide backbone. aps.org

Methanol (B129727): Being less capable of hydrating the backbone compared to water, it may decrease the population of PPII conformations. aps.org

Aqueous Urea (B33335): This denaturing environment can destabilize helical conformations by weakening the local intra-peptide hydrogen bonds. aps.org

These solvent-dependent effects are fundamental to understanding how this compound might behave in various biological or chemical environments, influencing its propensity to adopt conformations necessary for specific interactions.

| Solvent Type | Primary Interaction Mechanism | Effect on Intramolecular H-Bonds | Favored Conformation Type | Expected Dynamic Behavior |

|---|---|---|---|---|

| Polar Protic (e.g., Water) | Strong hydrogen bonding with peptide backbone and side chains. | Weakened/Disrupted | Extended (e.g., PPII, β-strand) | High conformational flexibility |

| Polar Aprotic (e.g., DMSO) | Dipole-dipole interactions; H-bond acceptor. | Moderately Disrupted | Intermediate | Moderate flexibility |

| Nonpolar (e.g., Chloroform) | van der Waals interactions; minimal H-bonding. | Strengthened/Favored | Compact/Folded (e.g., turns) | Reduced flexibility; locked conformations |

Trajectory Analysis for Conformational Transitions

Molecular dynamics simulations generate trajectories, which are high-dimensional datasets detailing the positions of all atoms in the system over time. Analyzing these trajectories provides insight into the conformational transitions of this compound, revealing the pathways and kinetics of changes between different stable and metastable states. researchgate.net

A primary tool for this analysis is the projection of the trajectory onto a lower-dimensional free energy surface (FES). The FES is often described by collective variables, such as the backbone dihedral angles φ (phi) and ψ (psi), which are visualized in a Ramachandran plot. researchgate.net Minima on this surface correspond to stable conformational states, while the paths between them represent transitional pathways. The height of the energy barriers separating these minima dictates the timescale of the transitions.

For a dipeptide like Glycyl-d-threonine, trajectory analysis can identify transitions between key conformational basins, such as the C5 and C7eq conformations, which are defined by specific intramolecular hydrogen bonding patterns. The analysis can quantify the residence time in each state and the rate of interconversion. Advanced techniques, such as time-lagged independent component analysis (TICA), can be used to identify the slowest, most functionally relevant motions within the system. researchgate.net By observing the sequence of conformational changes in the trajectory, a step-by-step mechanism for the transition can be proposed, often involving coupled motions of the backbone and the D-threonine side chain.

| State | Description | Key Dihedral Angles (φ, ψ) | Relative Free Energy (kcal/mol) | Transition Barrier (kcal/mol) |

|---|---|---|---|---|

| Initial State (e.g., C5) | Extended conformation with a 5-membered H-bond ring. | (~180°, ~180°) | 0.0 (Reference) | ~3-5 |

| Transition State 1 | Intermediate, partially folded structure. | Variable | ~3-5 | |

| Final State (e.g., C7eq) | Turn-like conformation with a 7-membered H-bond ring. | (~-80°, ~+80°) | ~0.5 - 1.5 | - |

Molecular Docking and Interaction Modeling

Prediction of Binding Modes with Model Receptors (e.g., metal ions, simplified protein motifs)

Molecular docking is a computational technique used to predict the preferred orientation and binding mode of a ligand when it interacts with a receptor. For this compound, this can be applied to understand its interactions with biologically relevant targets like metal ions or protein active sites.

Interaction with Metal Ions: The D-threonine residue contains a hydroxyl (-OH) group and a carboxylate group, both of which are effective at coordinating with metal ions. Studies on D-threonine aldolases have revealed a crucial role for divalent metal ions (like Zn²⁺ or Mg²⁺) in the enzyme's active site. elsevierpure.comsigmaaldrich.com Computational models predict that the β-hydroxy group of the threonine substrate directly binds to the metal ion. This interaction polarizes the Cβ-H bond, facilitating its cleavage during the catalytic reaction. elsevierpure.com Docking simulations of Glycyl-d-threonine with a metal ion would likely predict a chelation complex where the metal is coordinated by the carboxylate oxygen atoms and the side-chain hydroxyl oxygen.

Interaction with Protein Motifs: The threonine side chain is capable of forming specific interactions that mediate protein-protein recognition. A notable example is the "threonine zipper," an interface where multiple threonine residues pack closely together. nih.govnih.gov In such an environment, the methyl group of the threonine side chain engages in van der Waals interactions, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. nih.gov Docking Glycyl-d-threonine into a model protein cavity lined with other threonine or serine residues would predict binding modes stabilized by a network of hydrogen bonds involving the peptide's backbone and the D-threonine side chain, alongside favorable steric packing. nih.gov

| Model Receptor | Interacting Groups on Peptide | Primary Interaction Type | Predicted Geometry/Orientation |

|---|---|---|---|

| Divalent Metal Ion (e.g., Zn²⁺) | Carboxylate (COO⁻), Side-chain hydroxyl (-OH) | Ion-dipole, Chelation | Tetrahedral or octahedral coordination around the metal ion. |

| Threonine-rich Protein Motif | Side-chain hydroxyl (-OH), Side-chain methyl (-CH₃), Backbone (NH, C=O) | Hydrogen Bonding, van der Waals | Side chain oriented to maximize H-bonds and steric packing within the motif. |

| Hydrophobic Pocket | Glycine α-carbon, Threonine side-chain methyl (-CH₃) | Hydrophobic Interactions | Nonpolar groups of the peptide buried within the pocket. |

Theoretical Ligand-Protein Interaction Energetics

Beyond predicting the binding pose, computational models quantify the strength of the interaction through scoring functions, which estimate the binding free energy. This energy is a composite of several terms that describe the physicochemical forces between the ligand and the receptor. researchgate.net

The total interaction energy (or binding affinity) is typically broken down into the following components:

Van der Waals (vdW) Interactions: Attractive forces arising from temporary induced dipoles, crucial for steric complementarity and packing.

Electrostatic Interactions: Favorable interactions between opposite charges and unfavorable interactions between like charges. This is particularly important for the charged amino and carboxyl termini of the dipeptide.

Hydrogen Bonds: A specific, highly directional electrostatic interaction that is a major contributor to binding specificity. The hydroxyl and amide groups of Glycyl-d-threonine are key participants.

Desolvation Energy: The energetic penalty paid for removing the ligand and the receptor's binding site from the solvent. Favorable binding occurs when the direct ligand-receptor interactions overcome this penalty.

Entropic Effects: The loss of conformational freedom upon binding, which is an energetically unfavorable term.

In silico docking studies of ligands with protein targets, such as L-threonine-3-dehydrogenase, rely on these energetic calculations to rank potential binding candidates. biotechrep.ir A lower binding energy score indicates a more favorable and stable interaction. By analyzing the contribution of each energy component, researchers can understand the driving forces behind the binding event.

| Energy Component | Description | Estimated Contribution (kcal/mol) |

|---|---|---|

| Van der Waals Energy | Steric fit and nonpolar packing. | -3.0 to -5.0 |

| Electrostatic Energy | Charge-charge and polar interactions. | -4.0 to -7.0 |

| Hydrogen Bonding Energy | Specific donor-acceptor interactions. | -2.0 to -5.0 |

| Desolvation Penalty | Energy cost of removing water. | +3.0 to +6.0 |

| Torsional (Entropic) Penalty | Loss of rotational freedom upon binding. | +1.0 to +2.0 |

| Total Binding Energy (ΔGbind) | Overall predicted binding affinity. | -5.0 to -9.0 |

Theoretical Studies of Peptide Bond Solvolysis Mechanisms

Solvolysis refers to the cleavage of a chemical bond by a solvent. For peptides, this typically involves the cleavage of the amide bond. Theoretical studies are essential for mapping the reaction pathways and identifying the key intermediates and transition states of this process, which can vary dramatically depending on the conditions.

Acid-Catalyzed Hydrolysis: In dilute acidic solutions, the generally accepted mechanism for peptide bond cleavage is hydrolysis. khanacademy.org This process involves the protonation of the carbonyl oxygen of the peptide bond, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule. This leads to a tetrahedral intermediate that subsequently collapses to yield the cleaved amino and carboxyl fragments.

Solvolysis in Concentrated Acid: Recent theoretical and experimental work on dipeptides in 98% sulfuric acid has revealed a mechanistically distinct solvolysis pathway that is different from simple hydrolysis. acs.org For dipeptides with a C-terminal alanine (B10760859), the proposed mechanism involves dehydrogenation of the alanine side chain as a key step, rather than direct nucleophilic attack on the peptide backbone. acs.org However, dipeptides with a C-terminal glycine, such as L-alanylglycine, were found to be remarkably stable under these conditions, suggesting the C-terminal side chain plays a critical role. researchgate.net Given its structure, Glycyl-d-threonine's stability in concentrated acid would be an interesting subject for theoretical investigation, focusing on the role of the threonine side chain.

Vapor-Phase Cleavage: Specific conditions can lead to highly selective peptide bond cleavage. For instance, exposure to vapors of 75% aqueous heptafluorobutyric acid has been shown to specifically cleave the Glycyl-threonine peptide bond. nih.gov Theoretical modeling of this reaction would likely focus on the role of the perfluorinated acid in activating the peptide bond, potentially through a mechanism involving the threonine side-chain hydroxyl group, leading to a specific cleavage that is not observed under standard hydrolysis conditions.

| Mechanism | Conditions | Proposed Key Step | Role of Side Chain |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Dilute aqueous acid | Nucleophilic attack by water on the protonated carbonyl carbon. khanacademy.org | Primarily steric hindrance; generally not directly involved in the mechanism. |

| Concentrated H₂SO₄ Solvolysis | 98% (w/w) sulfuric acid | Dehydrogenation of the C-terminal amino acid's side chain. acs.org | Crucial; determines reactivity (e.g., Glycine C-terminus is stable). researchgate.net |

| Perfluoric Acid Vapor Cleavage | 75% heptafluorobutyric acid vapor | Specific activation of the Gly-Thr bond, possibly involving the -OH group. nih.gov | The threonine side-chain hydroxyl group is likely a key participant in the reaction. |

Biochemical and Biophysical Research Paradigms Involving Glycyl D Threonine Dihydrate in Vitro and in Silico

Enzymatic Substrate and Product Studies

The unique stereochemistry of Glycyl-d-threonine dihydrate makes it an interesting candidate for studying enzyme-substrate interactions, particularly for enzymes that exhibit high stereospecificity.

Peptidases are enzymes that catalyze the hydrolysis of peptide bonds. Their specificity is often dictated by the amino acid residues flanking the scissile bond. The presence of a D-amino acid, such as D-threonine, can significantly influence the susceptibility of a peptide to enzymatic cleavage. Generally, proteases in most organisms are highly specific for L-amino acid substrates, rendering peptides containing D-amino acids resistant to hydrolysis.

However, certain bacterial enzymes, such as DD-peptidases, are known to recognize and process peptides containing D-amino acids. These enzymes play crucial roles in the synthesis and remodeling of the bacterial cell wall peptidoglycan. While direct kinetic studies on the hydrolysis of Glycyl-d-threonine by specific peptidases are not extensively documented, it is plausible that this dipeptide could serve as a substrate or inhibitor for certain DD-peptidases. The specificity of such interactions would depend on the particular enzyme's active site architecture. uliege.beuliege.beunc.edu

The table below outlines the general substrate preferences of different classes of peptidases, highlighting the potential for Glycyl-d-threonine as a substrate.

| Peptidase Class | General Substrate Preference | Potential Interaction with Glycyl-d-threonine |

| Serine Proteases (e.g., Trypsin, Chymotrypsin) | L-amino acids at specific positions | Likely poor substrate due to D-threonine |

| Cysteine Proteases (e.g., Papain) | Broad specificity for L-amino acids | Likely poor substrate |

| Aspartic Proteases (e.g., Pepsin) | L-amino acids, particularly hydrophobic residues | Likely poor substrate |

| Metalloproteases (e.g., Thermolysin) | L-amino acids at specific positions | Likely poor substrate |

| DD-Peptidases | Peptides with D-amino acids at the C-terminus | Potential substrate or inhibitor |

Kinetic analysis of the interaction between Glycyl-d-threonine and a specific DD-peptidase would involve determining the Michaelis-Menten constant (Km) and the catalytic rate constant (kcat). Such data would provide quantitative insights into the enzyme's affinity for this dipeptide and its efficiency in cleaving the peptide bond.

Threonine Aldolases are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the reversible cleavage of threonine into glycine (B1666218) and acetaldehyde. nih.gov These enzymes exhibit high stereospecificity for the α-carbon of threonine, with distinct L-threonine aldolases and D-threonine aldolases. nih.gov Given that Glycyl-d-threonine contains a D-threonine residue, it is unlikely to be a direct substrate for threonine aldolases, as these enzymes typically act on free amino acids. The presence of the peptide bond would likely prevent the proper positioning of the D-threonine moiety within the active site.

Transaldolases , on the other hand, are enzymes of the pentose (B10789219) phosphate (B84403) pathway that catalyze the transfer of a three-carbon dihydroxyacetone unit from a ketose donor to an aldose acceptor. Their substrate specificity is directed towards sugar phosphates, and there is no current evidence to suggest that they can act on dipeptides like Glycyl-d-threonine.

Transpeptidation reactions are crucial for the synthesis of bacterial cell wall peptidoglycan. These reactions are catalyzed by transpeptidases (often penicillin-binding proteins or PBPs) and involve the formation of cross-links between peptide side chains. wikipedia.org A key feature of these reactions is the involvement of D-amino acids. nih.govnih.govacs.org

Glycyl-d-threonine, containing a D-amino acid, could theoretically participate in transpeptidation reactions as either a donor or an acceptor substrate, depending on the specific requirements of the transpeptidase. For instance, it could potentially be incorporated into a growing peptidoglycan chain or act as a competitive inhibitor of the natural substrate. The efficiency of such a reaction would be governed by the enzyme's ability to recognize and bind the Glycyl-d-threonine molecule. nih.govacs.org

Role as a Model System in Peptide Biochemistry

The relative simplicity of dipeptides makes them excellent model systems for studying fundamental aspects of peptide chemistry and physics.

The hydrolysis of the peptide bond is a thermodynamically favorable but kinetically slow process. nih.govsketchy.comkhanacademy.orgyoutube.com The stability of the peptide bond is crucial for protein integrity. Studying the hydrolysis of a simple dipeptide like Glycyl-d-threonine can provide insights into the factors that influence this stability, including the effects of neighboring side chains and stereochemistry.

The rate of peptide bond hydrolysis can be studied under various conditions of pH and temperature. The presence of the D-threonine residue may influence the rate of hydrolysis compared to its L-threonine counterpart due to steric effects and differences in the electronic environment of the peptide bond.

Below is a hypothetical data table illustrating the kind of data that could be generated from such a study, comparing the hydrolysis rates of Glycyl-l-threonine and Glycyl-d-threonine.

| pH | Temperature (°C) | Hydrolysis Rate Constant (k) for Glycyl-l-threonine (s⁻¹) | Hydrolysis Rate Constant (k) for Glycyl-d-threonine (s⁻¹) |

| 2 | 80 | kL1 | kD1 |

| 7 | 80 | kL2 | kD2 |

| 12 | 80 | kL3 | kD3 |

Such studies would contribute to a better understanding of the intrinsic stability of peptide bonds and the influence of stereochemistry on this fundamental chemical process.

The interaction of peptides with their aqueous environment is fundamental to their structure and function. Computational methods, such as molecular dynamics simulations, are powerful tools for investigating the solvation dynamics and hydrogen bonding networks of dipeptides. researchgate.netrsc.orgresearchgate.net

This compound provides a model system to study how the stereochemistry of a side chain affects the surrounding water structure and the intramolecular and intermolecular hydrogen bonds. The hydroxyl group of the threonine residue can act as both a hydrogen bond donor and acceptor, contributing to a complex network of interactions with water molecules and other peptide molecules. nih.gov

In silico studies could be employed to generate a radial distribution function for water molecules around the different functional groups of Glycyl-d-threonine. This would provide a detailed picture of the hydration shell and how it is influenced by the D-configuration of the threonine residue.

The following table summarizes the key functional groups in Glycyl-d-threonine and their potential roles in hydrogen bonding.

| Functional Group | Potential Role in Hydrogen Bonding |

| N-terminal amino group (-NH3+) | Donor |

| C-terminal carboxyl group (-COO-) | Acceptor |

| Peptide bond amide (-NH-) | Donor |

| Peptide bond carbonyl (-C=O) | Acceptor |

| Threonine side chain hydroxyl (-OH) | Donor and Acceptor |

By studying these fundamental interactions in a simple system like this compound, researchers can gain valuable insights into the more complex behavior of larger peptides and proteins.

Studies on Peptide Conformational Preferences and Flexibility

The conformational landscape of a dipeptide like Glycyl-d-threonine is primarily defined by the rotational freedom around the peptide bond and the dihedral angles of the backbone and side chains. Glycine, lacking a chiral alpha-carbon and a bulky side chain, imparts significant conformational flexibility to peptide backbones. nih.gov Conversely, the presence of a D-amino acid, in this case, D-threonine, can introduce specific conformational constraints that differ from those in peptides composed exclusively of L-amino acids.

Computational studies on peptides containing D-amino acid substitutions have shown that such modifications can be used to induce specific secondary structures, such as turns or helices, and to increase the stability of the peptide backbone. The substitution of an L-amino acid with its D-enantiomer can reorient the side chain, which in turn can alter the local steric environment and hydrogen bonding patterns. This can lead to the stabilization of conformations that might be less favorable in the corresponding all-L-diastereomer.

Spectroscopic studies, including Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD), on peptides rich in glycine and threonine have indicated a propensity for a variety of structures, including β-turns, random coils, and polyproline II helices. nih.gov The formation of these structures is often dependent on environmental factors such as pH, solvent, and temperature. nih.gov For Glycyl-d-threonine, it is plausible that the D-threonine residue would influence the equilibrium between these different conformational states.

Table 1: Predicted Conformational Parameters for Glycyl-d-threonine

| Parameter | Predicted Value/State | Basis of Prediction |

| Backbone Dihedral Angles (φ, ψ) | Wide range of allowed conformations due to the glycine residue. Specific angles will be influenced by the D-threonine residue and intermolecular packing in the dihydrate crystal. | General properties of glycine-containing peptides. |

| Peptide Bond Conformation (ω) | Predominantly trans (~180°) | General feature of peptide bonds. |

| D-Threonine Side Chain Conformation (χ1, χ2) | Staggered conformations to minimize steric hindrance. | Principles of stereochemistry. |

| Overall Flexibility | High, characteristic of peptides containing glycine. | Studies on flexible peptides. nih.gov |

Interactions with Metal Ions and Coordination Chemistry

The interaction of peptides with metal ions is a fundamental aspect of bioinorganic chemistry. Dipeptides like Glycyl-d-threonine possess multiple potential coordination sites for metal ions, including the N-terminal amino group, the oxygen atom of the peptide carbonyl group, and the C-terminal carboxylate group. The hydroxyl group on the D-threonine side chain could also participate in metal coordination, although it is generally a weaker ligand than the primary coordination sites.

Amino acids and peptides are effective chelating agents for a variety of metal ions. The most common mode of coordination for simple dipeptides involves the formation of a five-membered chelate ring through the binding of the N-terminal amino nitrogen and the peptide carbonyl oxygen to the metal center. At higher pH values, deprotonation of the peptide amide nitrogen can occur, leading to a different coordination mode.

The chirality of the amino acid residues can influence the stereochemistry of the resulting metal complexes. The use of D-amino acids in peptide design has been shown to be a tool for controlling the coordination geometry around a metal ion. nih.gov By altering the spatial orientation of side chains, D-amino acid substitutions can create unique metal-binding pockets that may not be accessible with only L-amino acids. nih.gov This principle suggests that Glycyl-d-threonine could form metal complexes with distinct stereochemical properties compared to its L-isomer.

Table 2: Potential Metal Coordination Sites in Glycyl-d-threonine

| Potential Donor Atom | Functional Group | Expected Role in Chelation |

| Nitrogen | N-terminal Amino Group | Primary coordination site, forms a stable five-membered ring with the peptide oxygen. |

| Oxygen | Peptide Carbonyl | Primary coordination site, involved in the main chelate ring. |

| Oxygen | C-terminal Carboxylate | Can coordinate in a monodentate or bidentate fashion, depending on the metal ion and pH. |

| Oxygen | D-Threonine Hydroxyl Side Chain | Weaker coordination site, may participate in binding with certain metal ions. |

The formation of metal-peptide complexes can be monitored and characterized using various spectroscopic techniques.

UV-Visible Spectroscopy: For transition metal ions with d-electron transitions (e.g., Cu(II), Co(II), Ni(II)), complexation with Glycyl-d-threonine would be expected to cause shifts in the absorption maxima and changes in the molar absorptivity. These changes are indicative of the coordination environment around the metal ion.

Infrared (IR) Spectroscopy: The binding of a metal ion to the functional groups of Glycyl-d-threonine would lead to shifts in their characteristic vibrational frequencies. For instance, coordination to the carboxylate group would alter the frequencies of its symmetric and asymmetric stretching vibrations. Similarly, binding to the amino group and the peptide carbonyl would also result in noticeable shifts in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal ions (e.g., Zn(II), Ca(II)), NMR spectroscopy can provide detailed structural information about the metal-peptide complex in solution. Chemical shift perturbations of the protons and carbons near the binding sites upon metal ion titration can be used to identify the coordinating atoms.

While specific spectroscopic data for metal complexes of this compound is not available, the principles derived from studies of other dipeptide-metal complexes would apply.

Table 3: Expected Spectroscopic Changes upon Metal Complexation with Glycyl-d-threonine

| Spectroscopic Technique | Observed Parameter | Expected Change upon Complexation |

| UV-Visible | λmax (for transition metals) | Shift to different wavelengths (hypsochromic or bathochromic shift). |

| Infrared | ν(C=O), ν(COO-), ν(N-H) | Shifts in vibrational frequencies indicating coordination. |

| NMR | Chemical Shifts (¹H, ¹³C) | Perturbations in the chemical shifts of nuclei near the metal binding site. |

This compound in Biomimetic Systems

Biomimetic chemistry seeks to mimic biological systems to create novel functions. Peptides and their derivatives are valuable building blocks in the design of biomimetic systems due to their structural diversity and functional capabilities. The inclusion of D-amino acids can enhance the proteolytic stability of peptides, a desirable trait for in vivo applications.